molecular formula C9H6ClFO B1531727 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol CAS No. 1592279-38-3

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Cat. No. B1531727
M. Wt: 184.59 g/mol
InChI Key: FYEFYHSIFRYYGA-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1592279-38-3 . It has a molecular weight of 184.6 . The compound is typically stored at temperatures below -10°C . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol . The Inchi Code is 1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 184.6 . The compound is typically stored at temperatures below -10°C .

Scientific Research Applications

Molecular Structure and Hyperpolarizability Analysis

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound related to 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol, was synthesized and its structure confirmed via IR and X-ray diffraction studies. This research revealed insights into the molecule's vibrational wavenumbers, geometrical parameters, stability, hyper-conjugative interactions, and charge delocalization. The study highlighted its significant first hyperpolarizability, suggesting potential applications in nonlinear optics due to its enhanced electron density transfer between phenyl rings, offering a basis for developing advanced materials with high nonlinear optical (NLO) properties (A. Najiya et al., 2014).

Herbicidal Potency and Molecular Conformation

Investigations into 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds revealed significant differences in herbicidal activity between isomers. These differences were attributed to variations in their molecular conformations and the distances between the furthest atoms. This research underlines the critical role of molecular structure in determining the bioactivity of herbicidal agents, presenting a pathway for the design of more effective and selective agrochemicals (Bin Li et al., 2005).

Fluorination and Molecular Logic Systems

The compound's derivatives have been explored for their fluorination capabilities, offering insights into the synthesis and reactivity of phenylsulfur trifluorides. Such studies provide a foundational understanding of developing new fluorinating agents with high stability and efficiency, critical for pharmaceuticals and agrochemicals synthesis (T. Umemoto et al., 2010). Additionally, a novel fluorophore demonstrated potential as a multiple-mode molecular logic system, indicating applications in sensor technology and molecular computing. This work highlights the versatility of fluorinated compounds in creating complex systems capable of responding to various stimuli (Dong Zhang et al., 2008).

Photophysical Properties and Material Science

Research into the photophysical characterization of water-soluble chlorins, with potential designs based on fluorinated derivatives, opens avenues for developing new photosensitizers for medical and photovoltaic applications. Such studies pave the way for innovative materials that combine solubility, stability, and efficient light absorption, crucial for advancing photodynamic therapy and solar energy conversion (K. E. Borbas et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFYHSIFRYYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C(C=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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